Mesitylene oxide
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Overview
Description
Mesitylene oxide, also known as 4-methylpent-3-en-2-one, is an α,β-unsaturated ketone with the chemical formula C₆H₁₀O. It is a colorless to light-yellow liquid with a peppermint or honey-like odor. This compound is notable for its volatility and is commonly used as a solvent and intermediate in organic synthesis .
Preparation Methods
Mesitylene oxide can be synthesized through two primary methods:
Aldol Condensation of Acetone: This method involves the condensation of acetone to form diacetone alcohol, which then undergoes dehydration to yield this compound.
Dehydration of Diacetone Alcohol: Diacetone alcohol is dehydrated in the presence of condensing agents such as hydrochloric acid.
Industrial production typically involves the use of acid and basic catalysts to optimize the yield and selectivity of this compound .
Chemical Reactions Analysis
Mesitylene oxide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form compounds such as methyl isobutyl ketone.
Reduction: Reduction of this compound can produce methyl isobutyl carbinol.
Substitution: It can undergo substitution reactions, particularly in the presence of strong acids or bases.
Common reagents used in these reactions include hydrogen, nitric acid, and various catalysts. The major products formed from these reactions include methyl isobutyl ketone and methyl isobutyl carbinol .
Scientific Research Applications
Mesitylene oxide has a wide range of applications in scientific research:
Chemistry: It is used as a solvent and intermediate in the synthesis of various organic compounds.
Biology: Its derivatives are studied for their potential biological activities.
Medicine: Research is ongoing into its potential use in pharmaceuticals.
Industry: It is used in the production of high-octane fuel additives and other industrial chemicals.
Mechanism of Action
The mechanism of action of mesitylene oxide involves its reactivity as an α,β-unsaturated ketone. It can participate in various chemical reactions through its double bond and carbonyl group. These reactions often involve nucleophilic addition or substitution, where the compound acts as an electrophile .
Comparison with Similar Compounds
Mesitylene oxide can be compared with other similar compounds such as:
Diacetone Alcohol: A precursor in the synthesis of this compound.
Phorone: A by-product formed during the synthesis of this compound.
Isophorone: Another related compound that can be formed under similar conditions.
This compound is unique due to its specific reactivity and applications in various fields, making it a valuable compound in both research and industry .
Properties
CAS No. |
38440-96-9 |
---|---|
Molecular Formula |
C9H12O |
Molecular Weight |
136.19 g/mol |
IUPAC Name |
1,3,5-trimethyl-7-oxabicyclo[4.1.0]hepta-2,4-diene |
InChI |
InChI=1S/C9H12O/c1-6-4-7(2)8-9(3,5-6)10-8/h4-5,8H,1-3H3 |
InChI Key |
JUTKCUHVAYRGBO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC2(C1O2)C)C |
Origin of Product |
United States |
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